molecular formula C7H11N3O2 B12356914 6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione

6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione

Cat. No.: B12356914
M. Wt: 169.18 g/mol
InChI Key: HUZOTOBVQKVVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a diazinane-dione core with a cyclopropyl substituent at the 1-position and an amino group at the 6-position. The cyclopropyl group is known to enhance metabolic stability and influence steric interactions in drug-receptor binding, while the amino group may participate in hydrogen bonding or act as a site for further functionalization .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

6-amino-1-cyclopropyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C7H11N3O2/c8-5-3-6(11)9-7(12)10(5)4-1-2-4/h4-5H,1-3,8H2,(H,9,11,12)

InChI Key

HUZOTOBVQKVVBC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(CC(=O)NC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with a suitable diazinane precursor under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of 6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as specific temperatures, pressures, and catalysts, to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization or chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted diazinane compounds.

Scientific Research Applications

6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Analogs:

  • 6-Amino-1-methylpyrimidine-2,4(1H,3H)-dione (CAS 2434-53-9, Similarity: 1.00)
  • 6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 21236-97-5, Similarity: 0.98)
  • 6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 1443288-68-3)
Property 6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione 6-Amino-1-methylpyrimidine-2,4-dione 6-Amino-3-methylpyrimidine-2,4-dione
Core Structure Diazinane-dione Pyrimidine-dione Pyrimidine-dione
1-Position Substituent Cyclopropyl Methyl Hydrogen
3-Position Substituent Hydrogen Hydrogen Methyl
Amino Group Position 6 6 6
Similarity Score N/A 1.00 0.98

Key Observations :

  • Electronic Effects : The cyclopropyl ring’s electron-withdrawing nature may reduce electron density at the dione moiety, affecting solubility or reactivity .

Core Structure Variations: Diazinane vs. Pyrimidine vs. Pyrido-Pyrimidine

Key Compounds:

  • 6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione (Target Compound)
  • 6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 1443288-68-3)
Property Target Compound Pyrido-Pyrimidine Analog
Core Structure Diazinane-dione (6-membered) Pyrido-pyrimidine (fused bicyclic)
Substituents 1-Cyclopropyl, 6-amino 5-Cyclopropyl, 1,3-dimethyl, 6-amino
Planarity Flexible 6-membered ring Rigid fused-ring system
Synthetic Complexity Moderate High

Key Observations :

  • Functionalization Sites : The target compound’s diazinane-dione core offers fewer positions for derivatization than the pyrido-pyrimidine analog, which has additional methyl groups and a fused ring .

Pharmacological Context: Contrast with Diazepam

While structurally distinct from benzodiazepines like diazepam (CAS 439-14-5), the dione moiety in 6-amino-1-cyclopropyl-1,3-diazinane-2,4-dione shares similarities with diazepam’s 1,4-benzodiazepin-2-one core. However, the absence of an aromatic benzene ring and the presence of a cyclopropyl group in the target compound suggest divergent biological targets and mechanisms .

Biological Activity

Introduction

6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article synthesizes current research findings, biochemical properties, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of 6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione is C7H10N4O2C_7H_{10}N_4O_2. The compound features a diazinane core with an amino group and a cyclopropyl moiety, which contribute to its unique biological properties.

Enzyme Interaction

Research indicates that 6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione interacts with various enzymes, modulating their activity. Key findings include:

  • Modulation of Enzyme Activity : At low concentrations, this compound enhances the activity of enzymes involved in nitrogen metabolism by stabilizing enzyme-substrate complexes through hydrogen bonds and van der Waals interactions.
  • Inhibition of Specific Enzymes : At higher concentrations, it exhibits inhibitory effects on certain enzymes, leading to altered metabolic pathways. For instance, it has been shown to inhibit eukaryotic elongation factor-2 kinase (eEF-2K) with an IC50 value of 420 nM .

Cellular Effects

The compound affects cellular processes significantly:

  • Gene Expression : It modulates gene expression related to nitrogen metabolism and other metabolic pathways. This modulation can lead to changes in cellular metabolism and function.
  • Cell Signaling Pathways : By interacting with key signaling molecules, it influences cellular responses to external stimuli. This can result in altered cell proliferation and apoptosis under certain conditions.

Dosage-Dependent Effects

The biological activity of 6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione is highly dosage-dependent:

  • Low Doses : At low doses, the compound can enhance enzyme activity without significant toxicity.
  • High Doses : Conversely, at elevated doses, it may induce cellular toxicity and disrupt normal metabolic functions.

Study on Antiviral Activity

A study explored the antiviral potential of compounds similar to 6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione against Hepatitis C virus (HCV):

  • Mechanism : The compound was found to inhibit NS3 protease activity effectively, crucial for HCV replication. This inhibition could potentially lead to reduced viral load in infected cells .

Cancer Research

Another significant area of research involves its application in cancer therapy:

  • eEF-2K Inhibition : The ability of 6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione to inhibit eEF-2K has been linked to reduced proliferation in breast cancer cell lines (MDA-MB-231). This suggests potential use as an anti-cancer agent by targeting protein synthesis pathways .

Summary of Findings

Biological ActivityEffectReference
Enzyme ModulationEnhances nitrogen metabolism
eEF-2K InhibitionIC50 = 420 nM; reduces cancer cell proliferation
Antiviral ActivityInhibits NS3 protease in HCV

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